1-(3,4-Dichlorobenzyl)piperidine
Overview
Description
1-(3,4-Dichlorobenzyl)piperidine is a chemical compound with the molecular formula C12H15Cl2N. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a 3,4-dichlorobenzyl group attached to the nitrogen atom of the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3,4-Dichlorobenzyl)piperidine typically involves the reaction of 3,4-dichlorobenzyl chloride with piperidine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3,4-Dichlorobenzyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl chloride moiety, where nucleophiles like amines or thiols replace the chlorine atoms.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to achieve the desired products .
Scientific Research Applications
1-(3,4-Dichlorobenzyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorobenzyl)piperidine involves its interaction with specific molecular targets in biological systems. It may act by inhibiting enzymes or receptors involved in critical biochemical pathways. For example, it has been shown to inhibit the growth of certain microorganisms by interfering with their metabolic processes . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-(3,4-Dichlorobenzyl)piperidine can be compared with other similar compounds, such as:
1-(4-Chlorobenzyl)piperidine: This compound has a single chlorine atom on the benzyl group and may exhibit different chemical and biological properties.
1-(3,4-Dimethoxybenzyl)piperidine: The presence of methoxy groups instead of chlorine atoms can significantly alter the compound’s reactivity and biological activity.
1-(4-Fluorobenzyl)piperidine: The fluorine atom can enhance the compound’s stability and lipophilicity, affecting its pharmacokinetic properties.
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]piperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N/c13-11-5-4-10(8-12(11)14)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFQPOSXMHIFOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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